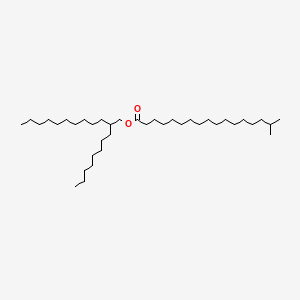

(S)-alfa-Amino-4-piperidine acetic acid

Overview

Description

Acetic acid is a clear, colorless organic liquid. It is the main component of vinegar and has a distinctive sour taste and pungent smell . It is also known as ethanoic acid and is the most important of the carboxylic acids . It is produced by the fermentation and oxidation of natural carbohydrates .

Synthesis Analysis

Acetic acid has been prepared on an industrial scale by air oxidation of acetaldehyde, by oxidation of ethanol (ethyl alcohol), and by oxidation of butane and butene . Today, acetic acid is manufactured by a process developed by the chemical company Monsanto in the 1960s; it involves a rhodium-iodine catalyzed carbonylation of methanol (methyl alcohol) .

Molecular Structure Analysis

The structural formula for acetic acid is CH3COOH . It is a carboxylic acid and is the main compound of vinegar, other than water .

Chemical Reactions Analysis

Acetic acid is used in the preparation of metal acetates, used in some printing processes; vinyl acetate, employed in the production of plastics; cellulose acetate, used in making photographic films and textiles; and volatile organic esters, widely used as solvents for resins, paints, and lacquers .

Physical And Chemical Properties Analysis

Acetic acid is a colorless liquid that has a strong, pungent smell. It is classified as a weak acid, but in concentrated form, it can be corrosive and can cause burns .

Scientific Research Applications

Crystallography and Structural Analysis

The zwitterionic form of 4-piperidiniocarboxylate (isonipecotic acid) showcases interesting structural properties, such as a chair conformation of the piperidine ring and a three-dimensional assembly of hydrogen bonds facilitated by interactions between alpha-amino and alpha-carboxylate groups along with water molecules (Delgado, Mora, & Bahsas, 2001).

Organic Synthesis and Chemistry

(S)-alpha-Amino-4-piperidine acetic acid derivatives are used in organic synthesis. For example, in the crossed aldol condensation of 1,1,1-trifluoroacetone with aryl or α,β-unsaturated aldehydes, piperidine-acetic acid acts as a catalyst. This process is instrumental in the preparation of unsaturated trifluoromethyl ketones, leading to the synthesis of new fluorinated retinoids, including the elusive all-trans isomers (Mead, Loh, Asato, & Liu, 1985).

Glycosidase Inhibition

A novel iminosugar amino acid, DMDP acetic acid, derived from Stevia rebaudiana, highlights the presence of natural amino acids with N-alkyl acid side chains in various plants. These compounds, including their synthesized variants, are potent α-galactosidase inhibitors, which could have implications in medical research and therapeutic applications (Martínez et al., 2019).

Functionalization of Molecules

Selective functionalization of sp(3) C-H bonds adjacent to nitrogen atoms has been achieved using (diacetoxyiodo)benzene, leading to direct diacetoxylation of alpha and beta sp(3) C-H adjacent to a nitrogen atom. This process facilitates the synthesis of various cis-2,3-diacetoxylated piperidines and alpha-C-H functionalized products, opening new pathways in molecular modification (Shu et al., 2009).

Peptide Synthesis

N-(piperidino-oxycarbonyl)amino-acids and their esters are pivotal in peptide synthesis, where the piperidino-oxycarbonyl group offers stability against cold acid and can be removed quantitatively by various reduction methods. This enables the coupling of piperidino-oxycarbonylamino-acids with amino-esters to produce dipeptides in high yield, demonstrating the compound's utility in synthesizing peptides containing lysine (Stevenson & Young, 1969).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-amino-2-piperidin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h5-6,9H,1-4,8H2,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMWKNUAAAAUED-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654231 | |

| Record name | (2S)-Amino(piperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-alfa-Amino-4-piperidine acetic acid | |

CAS RN |

459166-03-1 | |

| Record name | (2S)-Amino(piperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1498645.png)

![(5R,7S)-1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1498649.png)

![1-(3-Methylbicyclo[2.2.1]hept-2-YL)propyl acetate](/img/structure/B1498665.png)